![molecular formula C23H25N3OS B2929201 4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-92-6](/img/structure/B2929201.png)
4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
The compound “4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known to have bioactive properties . The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the tert-butyl group is known to increase hydrophobicity .Scientific Research Applications
Synthesis and Properties of Ortho-Linked Polyamides : The study by Hsiao, Yang, and Chen (2000) explored the synthesis of polyamides using aromatic nucleophilic substitution reactions. These polyamides, derived from compounds like 4-tert-butylcatechol, exhibit high thermal stability and solubility in polar solvents, with potential applications in material science and polymer technology (Hsiao, Yang, & Chen, 2000).
Pyrazole Derivatives as Photosynthetic Electron Transport Inhibitors : Vicentini et al. (2005) synthesized and screened pyrazole derivatives, including compounds related to the mentioned chemical structure, as potential inhibitors of photosynthetic electron transport. These findings have implications for developing new herbicides and understanding plant biology (Vicentini et al., 2005).
Target-Based Design and Biological Activity of Pyrazole Amide Derivatives : Deng et al. (2016) focused on the design and synthesis of pyrazole amide derivatives for potential use in pest control. They reported insecticidal activity against the cotton bollworm, suggesting agricultural applications (Deng et al., 2016).
Synthesis of Pyrazole-5-carboxylates : Rosa et al. (2008) conducted a study on the synthesis of 4-substituted 1H-pyrazole-5-carboxylates. This research contributes to the field of organic chemistry, particularly in the synthesis of specialized compounds with potential pharmaceutical applications (Rosa et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-tert-butyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-15-7-5-6-8-20(15)26-21(18-13-28-14-19(18)25-26)24-22(27)16-9-11-17(12-10-16)23(2,3)4/h5-12H,13-14H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNLQRREGVOLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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